
4,4'-Ethane-1,2-diylbis(3-nitroaniline)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Ethane-1,2-diylbis(3-nitroaniline): is an organic compound with the molecular formula C14H14N4O4. It consists of two 3-nitroaniline groups connected by an ethane-1,2-diyl linker. This compound is characterized by its aromatic rings, nitro groups, and primary amine groups, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Ethane-1,2-diylbis(3-nitroaniline) typically involves the reaction of 3-nitroaniline with ethylene dibromide under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: In an industrial setting, the production of 4,4’-Ethane-1,2-diylbis(3-nitroaniline) may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions: 4,4’-Ethane-1,2-diylbis(3-nitroaniline) undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amine groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The primary amine groups can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Electrophiles such as alkyl halides, acyl chlorides.
Oxidation: Oxidizing agents like potassium permanganate, hydrogen peroxide.
Major Products Formed:
Reduction: 4,4’-Ethane-1,2-diylbis(3-aminobenzene).
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: 4,4’-Ethane-1,2-diylbis(3-nitrosobenzene) or 4,4’-Ethane-1,2-diylbis(3-nitrobenzene).
Scientific Research Applications
Chemistry: 4,4’-Ethane-1,2-diylbis(3-nitroaniline) is used as a building block in organic synthesis, particularly in the preparation of complex aromatic compounds and polymers .
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties .
Medicine: Research has explored the use of 4,4’-Ethane-1,2-diylbis(3-nitroaniline) derivatives in drug development, particularly as enzyme inhibitors and therapeutic agents .
Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 4,4’-Ethane-1,2-diylbis(3-nitroaniline) and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. For example, certain derivatives may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The nitro groups can also participate in redox reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
4,4’-Ethane-1,2-diylbis(2,6-dibromoaniline): Similar structure but with bromine substituents instead of nitro groups.
4,4’-Ethane-1,2-diylbis(3,5-dimethyl-1H-pyrazole): Contains pyrazole rings instead of aniline rings.
Uniqueness: 4,4’-Ethane-1,2-diylbis(3-nitroaniline) is unique due to its combination of nitro and amine groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in the synthesis of various functionalized compounds and materials .
Properties
CAS No. |
13269-05-1 |
|---|---|
Molecular Formula |
C14H14N4O4 |
Molecular Weight |
302.29 g/mol |
IUPAC Name |
4-[2-(4-amino-2-nitrophenyl)ethyl]-3-nitroaniline |
InChI |
InChI=1S/C14H14N4O4/c15-11-5-3-9(13(7-11)17(19)20)1-2-10-4-6-12(16)8-14(10)18(21)22/h3-8H,1-2,15-16H2 |
InChI Key |
YKBQRKDXOKJDTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)[N+](=O)[O-])CCC2=C(C=C(C=C2)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Ethyl(3-methylphenyl)amino]ethyl 4-methoxybenzoate](/img/structure/B14713957.png)

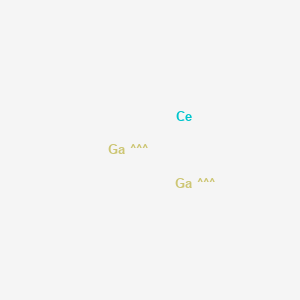
![7,7-Dimethylbicyclo[2.2.1]heptan-1-ol](/img/structure/B14713975.png)
![3-[3-(2-Hydroxyphenyl)-3-oxoprop-1-en-1-yl]-4H-1-benzopyran-4-one](/img/structure/B14713980.png)
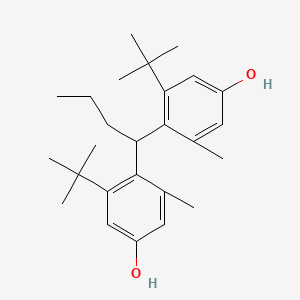
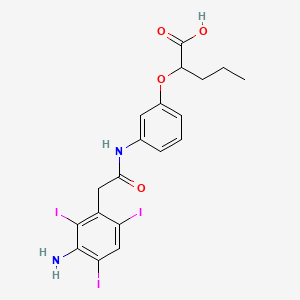
![Naphth[2,3-c]acridine-5,8,14(13H)-trione, 10-chloro-7-[(6,11-dihydro-6,11-dioxo-2-phenylnaphtho[2,3-g]quinazolin-4-yl)amino]-](/img/structure/B14713992.png)
![N-[2-chloro-4-(2,4-dinitrobenzoyl)imino-1-cyclohexa-2,5-dienylidene]-2,4-dinitro-benzamide](/img/structure/B14713993.png)
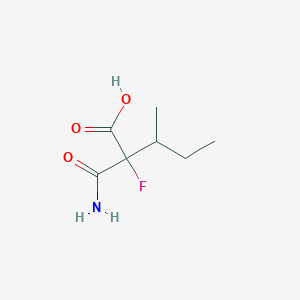

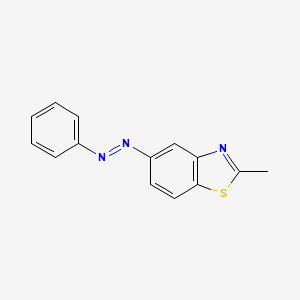
![[2,2'-Binaphthalene]-1,1',4,4'-tetrone, 3,3'-dimethyl-](/img/structure/B14714018.png)

